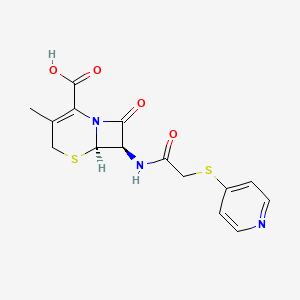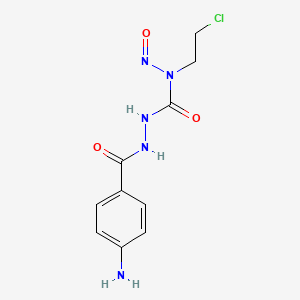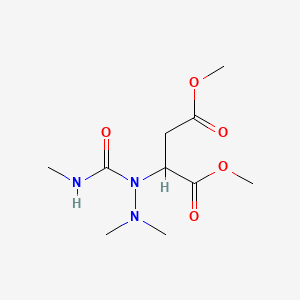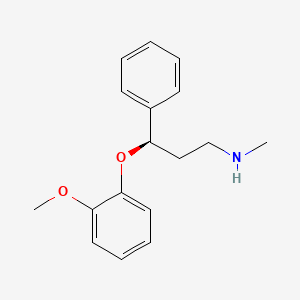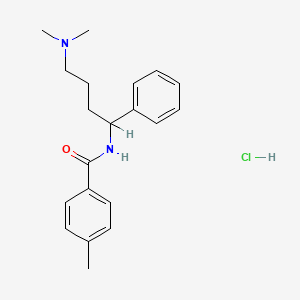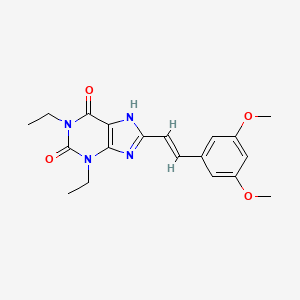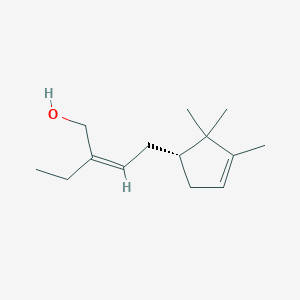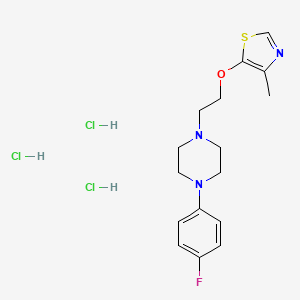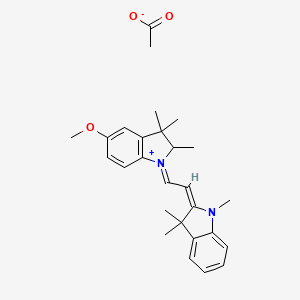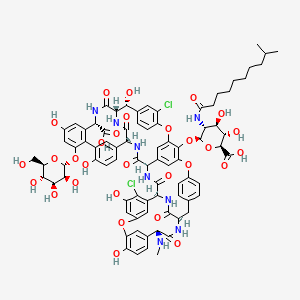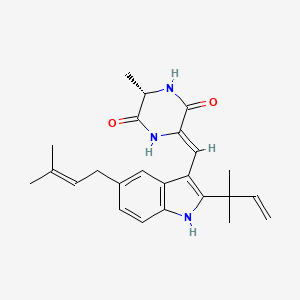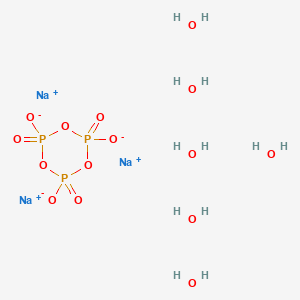
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring, making it a subject of interest in biochemical and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- typically involves multiple steps. The process begins with the preparation of the pteridine derivative, followed by its coupling with the aspartic acid derivative under specific reaction conditions. Common reagents used in these reactions include protecting groups, coupling agents, and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound’s suitability for pharmaceutical applications .
化学反応の分析
Types of Reactions
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pteridine ring, leading to different oxidation states.
Reduction: Reduction reactions can alter the functional groups attached to the pteridine ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in targeting specific enzymes and receptors.
Industry: The compound is used in the development of pharmaceuticals and biochemical assays.
作用機序
The mechanism of action of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- involves its interaction with specific molecular targets, such as enzymes and receptors. The pteridine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition and receptor modulation, which are critical for its therapeutic applications.
類似化合物との比較
Similar Compounds
Aspartic acid derivatives: These compounds share the aspartic acid backbone but differ in their functional groups.
Pteridine derivatives: These compounds have a similar pteridine ring structure but vary in their side chains and functional groups.
Uniqueness
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- is unique due to its specific combination of the aspartic acid backbone and the pteridine ring. This unique structure imparts distinct biochemical properties, making it valuable for targeted research and therapeutic applications.
特性
CAS番号 |
82144-27-2 |
|---|---|
分子式 |
C20H22N8O6 |
分子量 |
470.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-2-methoxybenzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H22N8O6/c1-28(8-9-7-23-17-15(24-9)16(21)26-20(22)27-17)10-3-4-11(13(5-10)34-2)18(31)25-12(19(32)33)6-14(29)30/h3-5,7,12H,6,8H2,1-2H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t12-/m0/s1 |
InChIキー |
ZQSCOPBBAMKRTF-LBPRGKRZSA-N |
異性体SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O)OC |
正規SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


